4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a complex organic compound that features a combination of pyridine, pyrimidine, and benzenesulfonate groups
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting protein kinases . The inhibition of these enzymes disrupts the normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are responsible for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation . By inhibiting protein kinases, this compound disrupts the normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism . This can result in the death of cancer cells or the inhibition of their growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The initial step involves the synthesis of the pyridine and pyrimidine rings through cyclization reactions.
Coupling Reaction: The pyridine and pyrimidine rings are then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl sulfonamide
- 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl methylsulfonate
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-28(26,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)21-23-15-13-20(24-21)19-8-4-5-14-22-19/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYNQXQLCQNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.